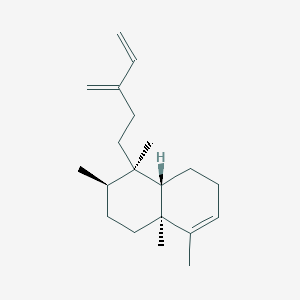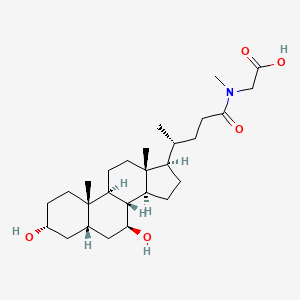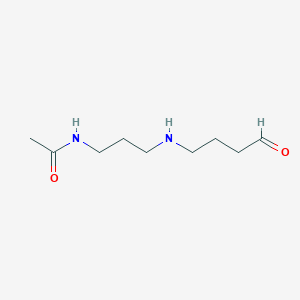
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-di-O-pentadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 30:0 in which the acyl group specified at positions 1 and 2 is pentadecanoyl. It derives from a pentadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Phospholipid Research
A study developed a quantitative analysis method for phosphatidylcholine (including 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine) and its hydrolysis products using high-performance liquid chromatography. This method is crucial for controlling the acyl migration process of LPC regioisomers, which is significant in the synthesis or modification of phosphatidylcholine (Kiełbowicz et al., 2012).
Membrane Phase Transition Studies
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine has been used in studies observing phase transition behaviors in lipid bilayers. In situ temperature-dependent atomic force microscopy revealed the gel-fluid phase transition in bilayers, contributing to our understanding of membrane dynamics at different temperatures (Feng et al., 2005).
Multicompartment Systems and Controlled Release
This phospholipid has been employed in the creation of liposomes in polymersomes (LiPs) systems, showcasing controlled sequential release of dyes at defined temperatures. This technique has potential applications in creating microreactors for on-demand cascade reactions (Peyret et al., 2017).
Free-Standing Lipid Bilayer Membranes
Research involving free-standing lipid bilayer membranes in microdevices utilized this phospholipid. The study showed the possibility of using these devices for single-channel electrophysiology sensing applications, emphasizing the potential in biophysical studies of lipid bilayers and associated proteins (Marín et al., 2016).
Molecular Dynamics Simulations
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine is also a subject in molecular dynamics simulations. These simulations aim to understand the structure and hydration of bilayers formed by various phospholipids, providing insights into lipid biophysics and membrane behavior (Poger & Mark, 2010).
Hydration Structure Studies
The hydration of the phosphocholine headgroup in this phospholipid has been extensively studied. Research using neutron diffraction and computer simulation techniques revealed detailed hydration structures, crucial for understanding the interactions of phosphocholines in solution and membrane environments (Foglia et al., 2010).
Eigenschaften
Produktname |
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C38H76NO8P |
Molekulargewicht |
706 g/mol |
IUPAC-Name |
[(2R)-2,3-di(pentadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 |
InChI-Schlüssel |
LJARBVLDSOWRJT-PSXMRANNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263635.png)


![2R-[(4R,4aR,7R,7aR,12bS,14R)-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-14-yl]pentan-2-ol](/img/structure/B1263639.png)


![3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263643.png)



